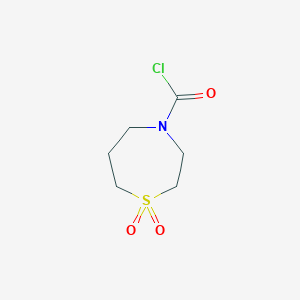
1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride: is a chemical compound with the molecular formula C6H10ClNO3S It is a member of the thiazepane family, characterized by a seven-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride can be synthesized through a multi-step process. One common method involves the reaction of 1,4-thiazepane with chlorosulfonic acid, followed by the introduction of a carbonyl group using phosgene. The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation Reactions: The sulfur atom in the thiazepane ring can be further oxidized to form sulfone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines or alcohols, often in the presence of a base such as triethylamine, are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Amides and Esters: Formed from substitution reactions.
Sulfone Derivatives: Resulting from oxidation reactions.
Alcohol Derivatives: Produced from reduction reactions.
Aplicaciones Científicas De Investigación
1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is investigated for its interactions with biological molecules, aiding in the understanding of biochemical pathways.
Mecanismo De Acción
The mechanism of action of 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride involves its ability to interact with nucleophiles due to the presence of the carbonyl chloride group. This interaction can lead to the formation of covalent bonds with target molecules, such as proteins or enzymes. The sulfur atom in the thiazepane ring can also participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
1,1-Dioxo-1,4-thiazepane-6-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-benzenecarboxylic acid: Contains a thiazinan ring instead of a thiazepane ring.
Uniqueness: 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a carbonyl chloride group and a thiazepane ring makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Propiedades
Fórmula molecular |
C6H10ClNO3S |
|---|---|
Peso molecular |
211.67 g/mol |
Nombre IUPAC |
1,1-dioxo-1,4-thiazepane-4-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO3S/c7-6(9)8-2-1-4-12(10,11)5-3-8/h1-5H2 |
Clave InChI |
CFOSXXPAVKBBMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCS(=O)(=O)C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)
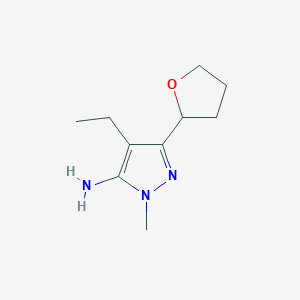
![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13310601.png)
![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
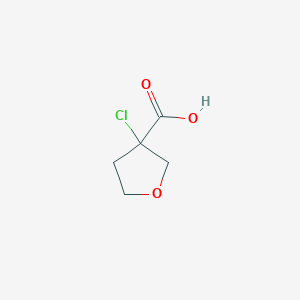
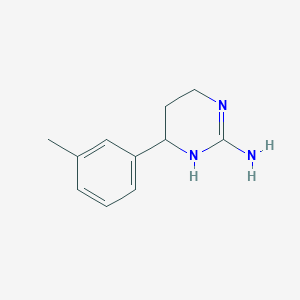
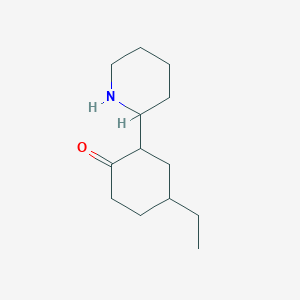
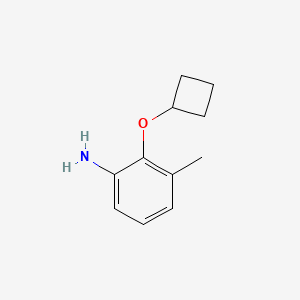
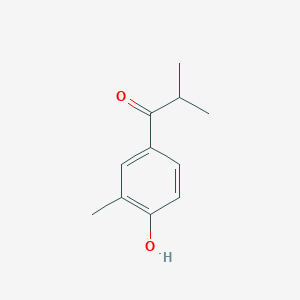
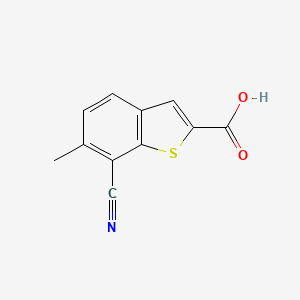
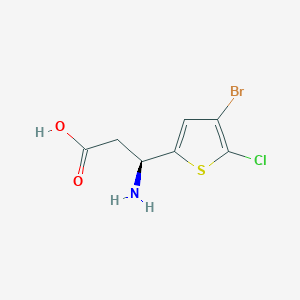
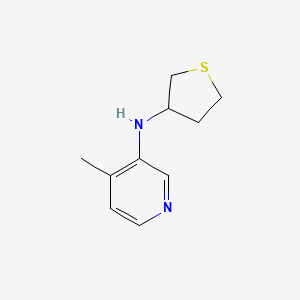
![2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13310674.png)
